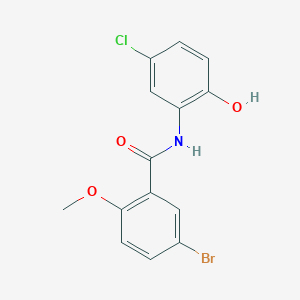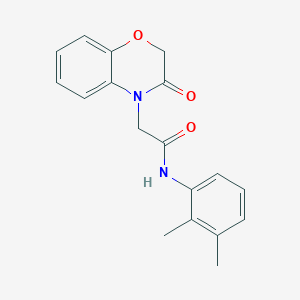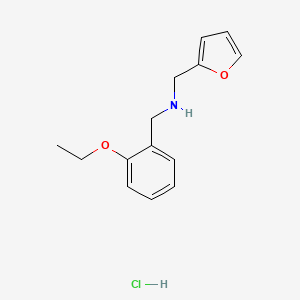![molecular formula C21H25N3O2 B4409262 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4409262.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide
Overview
Description
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a small molecule that is capable of inhibiting a variety of serine proteases, including trypsin, chymotrypsin, and plasmin. AEBSF has been used in a wide range of research applications, from studying the mechanisms of blood coagulation to investigating the role of proteases in cancer progression.
Mechanism of Action
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide is a reversible inhibitor of serine proteases that works by binding to the active site of the enzyme. Once bound, this compound forms a covalent bond with the serine residue in the active site, preventing the enzyme from carrying out its normal function. This mechanism of action is similar to that of other serine protease inhibitors, such as aprotinin and leupeptin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of Blood Coagulation: this compound has been shown to inhibit the activity of several serine proteases involved in blood coagulation, including thrombin and factor Xa.
2. Inhibition of Cancer Cell Growth: this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
3. Inhibition of Inflammatory Response: this compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
1. High Potency: this compound is a highly potent inhibitor of serine proteases, with an IC50 value in the low micromolar range.
2. Broad Spectrum: this compound is capable of inhibiting a wide range of serine proteases, making it a useful tool for studying the functions of these enzymes.
3. Reversibility: this compound is a reversible inhibitor, which allows for the study of the kinetics of enzyme inhibition.
Some of the limitations of this compound include:
1. Non-Specificity: this compound can inhibit a wide range of serine proteases, which can make it difficult to study the function of specific enzymes.
2. Toxicity: this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
3. Stability: this compound can be unstable in aqueous solutions, which can make it difficult to prepare and store.
Future Directions
There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide, including:
1. Development of New Inhibitors: There is a need for the development of new inhibitors that are more potent and selective than this compound, particularly for use in cancer research.
2. Mechanistic Studies: Further studies are needed to elucidate the mechanisms of action of this compound and other serine protease inhibitors.
3. Clinical Applications: There is potential for the use of this compound and other serine protease inhibitors in the treatment of diseases such as cancer and inflammatory disorders.
In conclusion, this compound is a serine protease inhibitor that has been widely used in scientific research. Its broad spectrum of activity and reversible mechanism of action make it a useful tool for studying the functions of serine proteases. However, its non-specificity and toxicity can limit its use in certain experiments. Further research is needed to develop new inhibitors with improved potency and selectivity, as well as to elucidate the mechanisms of action of this compound and other serine protease inhibitors.
Scientific Research Applications
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide has been used in a wide range of scientific research applications, including:
1. Blood Coagulation: this compound has been used to study the mechanisms of blood coagulation, particularly the role of serine proteases in the formation of blood clots.
2. Cancer Research: this compound has been used to investigate the role of serine proteases in cancer progression, as well as to develop new therapies for cancer treatment.
3. Enzyme Inhibition: this compound has been used as a tool for studying the inhibition of serine proteases, as well as for developing new inhibitors with improved potency and selectivity.
properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-3-17-8-10-18(11-9-17)21(26)22-19-6-4-5-7-20(19)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTPEQJXZSECEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B4409181.png)
![2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4409187.png)
![3-[3-(5-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409192.png)
![1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4409200.png)
![4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride](/img/structure/B4409233.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4409237.png)
![N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409239.png)
![4-{4-[3-(1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409242.png)
![1-methyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4409243.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)
![4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4409263.png)


